molecular formula C13H10FN3O2S B2636984 4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide CAS No. 697240-34-9

4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No. B2636984
CAS RN: 697240-34-9
M. Wt: 291.3
InChI Key: HUSRJUKQWGLVQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole with appropriate reagents. The details of the synthetic pathway and conditions are beyond the scope of this analysis, but it typically follows established protocols for boronic acid derivatives .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide consists of an indazole ring fused with a benzene ring. The fluorine atom is attached to the indazole moiety, and the sulfonamide group is linked to the benzene ring. The boronic acid pinacol ester functionality provides versatility for further derivatization .

properties

IUPAC Name

4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSRJUKQWGLVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide

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